molecular formula C15H19N3O3S2 B2688916 (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 851863-58-6

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2688916
CAS No.: 851863-58-6
M. Wt: 353.46
InChI Key: BLBGAQCVANDBRU-UHFFFAOYSA-N
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Description

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The intricate molecular framework offers diverse reactivity and biological activity, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the formation of the core imidazole structure followed by functionalization with methylthio and pyrrolidin-1-ylsulfonyl groups. Specific reagents and catalysts such as sulfur-containing compounds and sulfonyl chlorides are used under controlled conditions to facilitate these transformations.

Industrial Production Methods: For large-scale production, industrial methods may include batch or continuous flow reactors to optimize yield and purity. These methods emphasize the importance of precise temperature control, solvent selection, and reaction time to ensure consistency and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions including:

  • Oxidation: Transformation of the methylthio group to sulfoxide or sulfone derivatives.

  • Reduction: Hydrogenation of the imidazole ring to produce dihydro derivatives.

  • Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or imidazole moieties.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with palladium catalyst), and halogenated compounds for substitution reactions are commonly used under appropriate conditions.

Major Products Formed: The major products from these reactions typically include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure of the original compound.

Scientific Research Applications

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone finds applications in several research areas:

  • Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Potential as a bioactive molecule influencing enzymatic processes or signaling pathways.

  • Medicine: Investigation of its pharmacological properties for developing new therapeutic agents.

  • Industry: Utilization in the development of specialty chemicals or materials with specific functional properties.

Mechanism of Action

The compound's mechanism of action can involve interaction with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. Pathways involved may include signaling cascades or metabolic routes impacted by the compound's presence and activity.

Comparison with Similar Compounds

Compared to other compounds with imidazole or sulfonyl groups, (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibits unique properties due to the specific arrangement of its functional groups. Similar compounds may include:

  • Imidazole derivatives

  • Sulfonyl-containing phenyl compounds

  • Methanone-based molecules

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Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-22-15-16-8-11-18(15)14(19)12-4-6-13(7-5-12)23(20,21)17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBGAQCVANDBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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